molecular formula C25H22O B14701220 Anthracen-9-yl-cyclobutyl-phenylmethanol CAS No. 27069-98-3

Anthracen-9-yl-cyclobutyl-phenylmethanol

Cat. No.: B14701220
CAS No.: 27069-98-3
M. Wt: 338.4 g/mol
InChI Key: XAEINYSGQOVCJV-UHFFFAOYSA-N
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Description

Anthracen-9-yl-cyclobutyl-phenylmethanol is a complex organic compound that features a unique structure combining anthracene, cyclobutyl, and phenylmethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:

Comparison with Similar Compounds

Properties

CAS No.

27069-98-3

Molecular Formula

C25H22O

Molecular Weight

338.4 g/mol

IUPAC Name

anthracen-9-yl-cyclobutyl-phenylmethanol

InChI

InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2

InChI Key

XAEINYSGQOVCJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O

Origin of Product

United States

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